molecular formula C22H22N4O2 B11269071 3-(4-ethoxyphenyl)-5-{3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}-1,2,4-oxadiazole

3-(4-ethoxyphenyl)-5-{3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}-1,2,4-oxadiazole

Cat. No.: B11269071
M. Wt: 374.4 g/mol
InChI Key: REPSTRXOZARKFZ-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)-5-{3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of an oxadiazole ring fused with pyrazole and substituted phenyl groups, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)-5-{3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazides with nitriles under acidic or basic conditions to form the oxadiazole ring. The pyrazole moiety can be introduced through the reaction of hydrazines with α,β-unsaturated carbonyl compounds.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the cyclization and substitution reactions efficiently. The scalability of these methods is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)-5-{3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of aromatic rings and heteroatoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(4-Ethoxyphenyl)-5-{3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-5-{3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Ethoxyphenyl)-2-phenyl-2-propenoic acid
  • (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate

Uniqueness

3-(4-Ethoxyphenyl)-5-{3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}-1,2,4-oxadiazole stands out due to its combination of an oxadiazole ring with a pyrazole moiety, which imparts unique chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H22N4O2

Molecular Weight

374.4 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-5-[3-(4-propan-2-ylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

InChI

InChI=1S/C22H22N4O2/c1-4-27-18-11-9-17(10-12-18)21-23-22(28-26-21)20-13-19(24-25-20)16-7-5-15(6-8-16)14(2)3/h5-14H,4H2,1-3H3,(H,24,25)

InChI Key

REPSTRXOZARKFZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC=C(C=C4)C(C)C

Origin of Product

United States

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